molecular formula C19H13BrN2O4 B15040897 5-Bromo-N-(4-hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)furan-2-carboxamide

5-Bromo-N-(4-hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)furan-2-carboxamide

Cat. No.: B15040897
M. Wt: 413.2 g/mol
InChI Key: VEODDRCGFMOMFP-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)furan-2-carboxamide is a complex organic compound with the molecular formula C19H13BrN2O4 and a molecular weight of 413.22 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a furan ring, and a benzo[d]oxazole moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(4-hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole intermediate. This intermediate is then coupled with a furan-2-carboxamide derivative under specific reaction conditions. Common reagents used in these reactions include bromine, furan-2-carboxylic acid, and various catalysts to facilitate the coupling process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(4-hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

5-Bromo-N-(4-hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(4-hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

5-Bromo-N-(4-hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H13BrN2O4

Molecular Weight

413.2 g/mol

IUPAC Name

5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H13BrN2O4/c1-10-2-5-15-13(8-10)22-19(26-15)12-9-11(3-4-14(12)23)21-18(24)16-6-7-17(20)25-16/h2-9,23H,1H3,(H,21,24)

InChI Key

VEODDRCGFMOMFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)Br)O

Origin of Product

United States

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